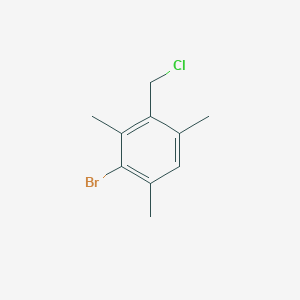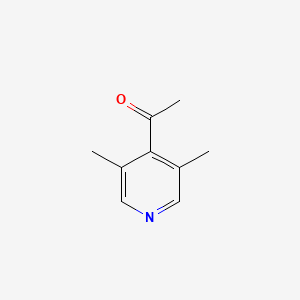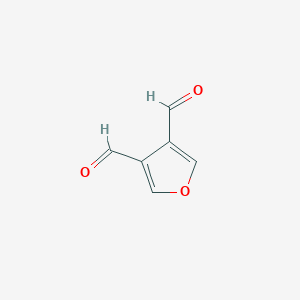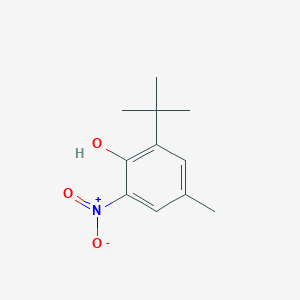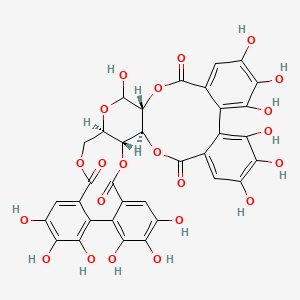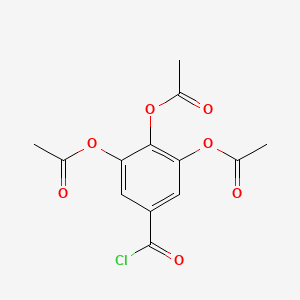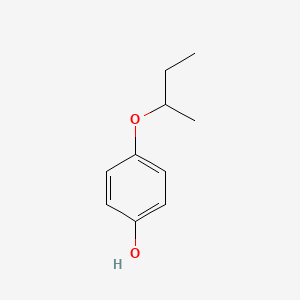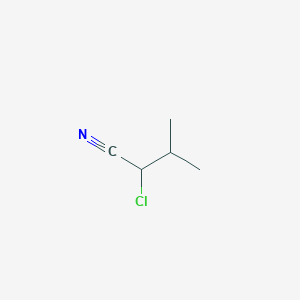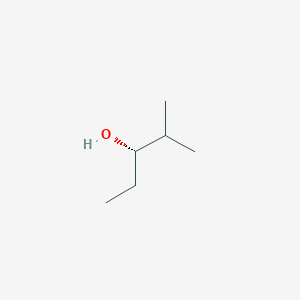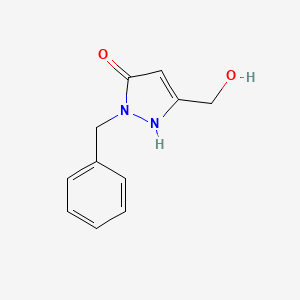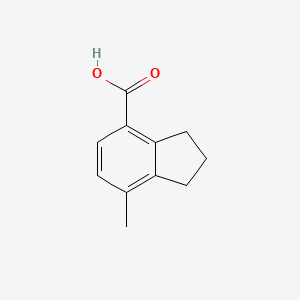
1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl-
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular weight of “1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl-” is 182.20 g/mol. The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
“1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl-” is a white to off-white crystalline powder. It has a molecular weight of 182.20 g/mol and a melting point of 184-187°C.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1H-Indene derivatives, such as 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, have been studied for their anti-corrosive behavior on mild steel in hydrochloric acid solutions. These compounds have shown significant inhibitory properties, with efficiencies reaching up to 92% at optimal concentrations. The inhibition process occurs via adsorption on the metal surface, with Langmuir isotherm approximating the adsorption process. Theoretical studies support a correlation between molecular structure and inhibition efficiencies (Saady et al., 2018).
Synthesis and Applications in Organic Chemistry
- Synthesis of indene derivatives: Indanones derivatives have been synthesized and used in various chemical reactions. For instance, the synthesis of 3-oxo-1H-indene-1-carboxylic acid derivatives from 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid has achieved yields up to 97% (Yang Li-jian, 2013).
- Structural characterization: The molecular conformation of racemic indan derivatives has been studied, revealing insights into their crystallization and molecular geometry (Doriguetto et al., 2009).
- Polycyclic aromatic compounds: 1H-benz[f]indene and related compounds have been explored for their acidity and potential applications in research and technology (Vianello & Maksić, 2005).
Catalysis and Polymerization
- Metallocene synthesis: 1H-indene derivatives have been used in the synthesis of metallocenes, which are key in catalyzing polymerization reactions. The synthesis process involves reactions with benzyl alcohol and carbon monoxide, leading to compounds with potential use in polymerization catalysis (Resconi et al., 2006).
- Palladium-catalyzed synthesis: Aryl-substituted indenes have been synthesized using palladium-catalyzed reactions. These indenes are important for the synthesis of ansa-metallocenes, which are valuable in olefin polymerization (Izmer et al., 2006).
Antimicrobial Activity
1H-indene derivatives, such as (E)-2-[(1-phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-ones, have been synthesized and tested for antimicrobial activity. These compounds exhibited moderate to good activity against various bacterial and fungal organisms (Swamy et al., 2019).
Pharmaceutical and Insecticidal Applications
- Synthesis of semicarbazone derivatives: New aromatic condensed-cyclic semicarbazone derivatives with indene structure have been synthesized, displaying good activity against various insects (Qu Jing-ping, 2013).
- Synthesis of CCR5 antagonists: 1H-indene derivatives have been used in synthesizing CCR5 antagonists, showing potential in oral drug formulations (Ikemoto et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
7-methyl-2,3-dihydro-1H-indene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-5-6-10(11(12)13)9-4-2-3-8(7)9/h5-6H,2-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQLABWEWCIZQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0072229 | |
| Record name | 1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0072229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl- | |
CAS RN |
71042-74-5 | |
| Record name | 2,3-Dihydro-7-methyl-1H-indene-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71042-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071042745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0072229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




